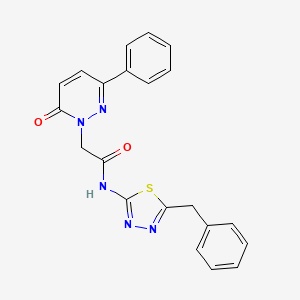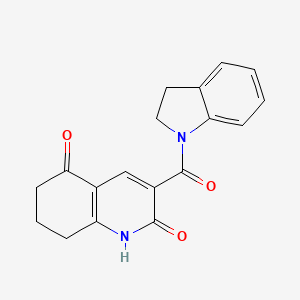![molecular formula C18H18N2O2 B4521567 N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide](/img/structure/B4521567.png)
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide
Overview
Description
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenyl ring substituted with a 3-methylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide typically involves the following steps:
Formation of the cyclopropylcarbonyl group: This can be achieved through the reaction of cyclopropylcarboxylic acid with a suitable activating agent such as thionyl chloride to form cyclopropylcarbonyl chloride.
Amination: The cyclopropylcarbonyl chloride is then reacted with 4-aminophenyl to form N-(4-aminophenyl)cyclopropylcarboxamide.
Coupling with 3-methylbenzoic acid: The final step involves coupling N-(4-aminophenyl)cyclopropylcarboxamide with 3-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide
- N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide
Uniqueness
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-2-4-14(11-12)18(22)20-16-9-7-15(8-10-16)19-17(21)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUYNYKASTDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4521484.png)
![4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B4521492.png)
![4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B4521504.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4521505.png)
![N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B4521506.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4521525.png)

![N-isopropyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4521558.png)
![N-[3-(2-furyl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4521565.png)

![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B4521582.png)
![3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4521587.png)
![4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4521595.png)
![1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide](/img/structure/B4521596.png)
